Magnesium L-Threonate

Vue d'ensemble

Description

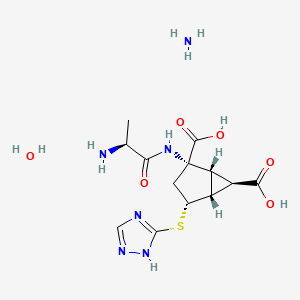

Magnesium L-threonate, also known as magnesium threonate, is a form of the essential mineral magnesium. It is a nutritional supplement that contains the L-threonate form of magnesium . The body requires magnesium for various functions, including protein synthesis, glucose control, and nerve function . Magnesium L-threonate is a synthesized form of magnesium combined with threonic acid, a substance resulting from the metabolic breakdown of vitamin C .

Synthesis Analysis

The synthesis of Magnesium L-threonate involves the use of vitamin C as the raw material and hydrogen peroxide as an oxidant. A heavy magnesium carbonate serves as a salt-forming agent and is synthesized under a water system . The method involves the reaction of calcium carbonate with ascorbic acid in deionized water. The further addition of hydrogen peroxide leads to the formation of calcium L-threonate .Molecular Structure Analysis

The chemical formula of Magnesium L-threonate is C8H14MgO10 . Its exact mass is 294.04 and its molecular weight is 294.500 . The elemental analysis shows that it contains C, 32.63; H, 4.79; Mg, 8.25; O, 54.33 .Chemical Reactions Analysis

The production process of Magnesium L-threonate involves a multi-step chemical reaction of ascorbic acid, calcium carbonate, and magnesium carbonate . The initial step involves the reaction of calcium carbonate with ascorbic acid in deionized water. The further addition of hydrogen peroxide leads to the formation of calcium L-threonate .Physical And Chemical Properties Analysis

Magnesium L-threonate is a solid substance . It is a white or almost white powder . This organic salt is made by the multi-step chemical reaction of ascorbic acid, calcium carbonate, and magnesium carbonate .Applications De Recherche Scientifique

1. Neuroprotection in Hypoxic Conditions

- Application Summary: Magnesium L-Threonate (MgT) has been studied for its neuroprotective effects in hypoxic conditions, particularly in relation to cognitive function .

- Methods of Application: The study evaluated cell viability under hypoxic conditions in MgT-treated human SH-SY5Y neurons, in vivo behavior using the T-maze test following hypoxia in MgT-treated zebrafish, activity of brain mitochondrial dehydrogenase by 2,3,5-triphenyltetrazolium chloride (TTC) staining, and protein expression of the excitatory amino acid transporter (EAAT) 4 glutamate transporter by western blotting .

- Results: Pre-treatment with MgT attenuated cell death and cerebral infarction due to hypoxia and protected cognitive function in zebrafish. In addition, MgT appeared to modulate expression of the glutamate transporter, EAAT4 .

2. Cognitive Enhancement in Healthy Adults

- Application Summary: A magnesium L-threonate (Magtein®)-based formula was tested for its cognitive benefits in healthy Chinese adults .

- Methods of Application: In this double-blind, placebo-controlled study, subjects were randomly assigned to receive either Magtein® PS or placebo (starch) capsules, at a dose of 2 g/day. “The Clinical Memory Test”, the standard test commonly used in Chinese hospitals and academic institutes for cognitive evaluation, was administered before and 30 days after subjects received the supplement .

- Results: Subjects receiving Magtein® PS showed significant improvements over the control group in all five subcategories of “The Clinical Memory Test” as well as the overall memory quotient scores. The older participants showed more improvement than younger participants .

3. Mental Health and Sleep Regulation

- Application Summary: Research has suggested that Magnesium L-threonate can play a role in mental health and sleep regulation .

- Methods of Application: Participants took Magnesium L-threonate and their symptoms of emotional stress and sleep patterns were observed .

- Results: Participants taking Magnesium L-threonate experienced reduced symptoms of emotional stress. They also had improvements in sleep patterns .

4. Alzheimer’s Disease

- Application Summary: Magnesium L-threonate has been specifically studied in a mouse model of Alzheimer’s and a small pilot study in humans .

- Methods of Application: The study involved administering Magnesium L-threonate to mice and humans with Alzheimer’s and observing the effects on cognitive tasks and neural connections .

- Results: Both studies showed promise with improvements in cognitive tasks and, as seen in the mice, an increased number of neural connections .

5. Cognitive Functions Improvement

- Application Summary: Research suggests that Magnesium L-Threonate can improve cognitive functions, including learning and memory .

- Methods of Application: A study published in the journal “Neuron” demonstrated that this supplement could lead to improvements in learning abilities, working memory, and short and long-term memory in both young and aged animals .

- Results: The study found significant improvements in learning abilities, working memory, and both short and long-term memory in the subjects .

6. Synaptic Plasticity

- Application Summary: Preclinical studies demonstrate that magnesium L-threonate may increase synaptic plasticity through increasing the expression of one of the NMDA receptor subunits .

- Methods of Application: The study involved administering Magnesium L-threonate and observing its influence on cognitive measures of memory .

- Results: The study found that magnesium L-threonate positively influences cognitive measures of memory .

7. Parkinson’s Disease

- Application Summary: Magnesium L-threonate has been studied in a mouse model of Parkinson’s disease .

- Methods of Application: The study involved administering Magnesium L-threonate to mice with Parkinson’s disease and observing its effects on motor deficits and dopamine neuron loss .

- Results: The study found that Magnesium L-threonate elevated magnesium levels in cerebrospinal fluid and reduced motor deficits and dopamine neuron loss .

8. Brain Plasticity

- Application Summary: Magnesium L-threonate has been shown to increase brain plasticity, which is fundamental for memory and learning .

- Methods of Application: The study involved administering Magnesium L-threonate and observing its influence on brain-derived neurotrophic factor (BDNF), which stimulates the formation of new brain cells .

- Results: The study found that Magnesium L-threonate helps boost the mitochondrial membrane potential in neuronal cells .

9. Cognitive Decline and Brain Aging

- Application Summary: Research indicates that Magnesium L-Threonate may help slow down cognitive decline and brain aging .

- Methods of Application: The study involved administering Magnesium L-threonate and observing its effects on synaptic plasticity and the density of synapses in the hippocampus .

- Results: The study found that Magnesium L-Threonate promotes synaptic plasticity and increases the density of synapses in the hippocampus, a brain region critical for memory formation .

Propriétés

IUPAC Name |

magnesium;(2R,3S)-2,3,4-trihydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O5.Mg/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJOHOWNFPQSPP-BALCVSAKSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14MgO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670457 | |

| Record name | Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium L-Threonate | |

CAS RN |

778571-57-6 | |

| Record name | Magnesium L-threonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778571576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium (2R,3S)-2,3,4-trihydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM L-THREONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y26ZZ0OTM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid](/img/no-structure.png)

![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)

![4-[5-(3,5-Ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid](/img/structure/B608730.png)

![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B608733.png)

![6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one](/img/structure/B608742.png)